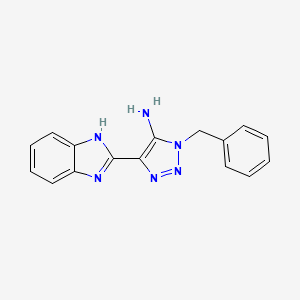![molecular formula C22H18N6OS B10900500 1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10900500.png)
1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazole ring fused to a pyridine ring, with additional substituents that contribute to its unique chemical properties.
准备方法
The synthesis of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and pyridine rings, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazoles: These compounds also contain a five-membered ring with two nitrogen atoms and have similar chemical properties.
Thiazoles: These compounds feature a five-membered ring with one sulfur and one nitrogen atom and are known for their biological activities.
Pyridines: These compounds have a six-membered ring with one nitrogen atom and are widely used in various chemical and biological applications.
The uniqueness of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C22H18N6OS |
|---|---|
分子量 |
414.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-N-(4-pyrazol-1-ylphenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18N6OS/c1-14-20-17(13-18(19-5-3-12-30-19)25-21(20)27(2)26-14)22(29)24-15-6-8-16(9-7-15)28-11-4-10-23-28/h3-13H,1-2H3,(H,24,29) |
InChI 键 |
XLIUNSOYAXHLDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B10900417.png)

![2-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B10900426.png)
![5-(4-bromophenyl)-N-(thiophen-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900428.png)
amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B10900431.png)
![[2-Ethoxy-6-iodo-4-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-yliden}methyl)phenoxy]methyl cyanide](/img/structure/B10900435.png)

![(2Z)-1-(3-methylphenyl)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B10900451.png)
![N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900458.png)
![N-[(1Z)-3-{methyl[2-(pyridin-2-yl)ethyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10900467.png)
![6-({[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B10900468.png)
![6-(1,3-benzodioxol-5-yl)-3-methyl-N-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10900475.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10900478.png)

